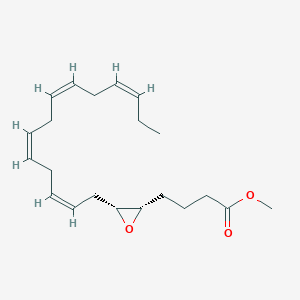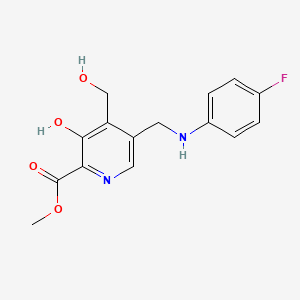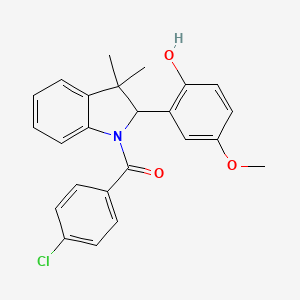
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C10H18O2. It is an ester derivative of 2-pentenoic acid, characterized by the presence of a double bond in the trans (E) configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- typically involves the esterification of 2-pentenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) can be used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols, depending on the reagent and conditions.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the ester can also interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentenoic acid, methyl ester, (E)-: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar structure but with a pentyl ester group.
Ethyl trans-2-pentenoate: Similar structure but with an ethyl ester group.
Uniqueness
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where steric effects are important.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
tert-butyl (E)-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-8H,1-5H3/b7-6+ |
Clé InChI |
IWKSGRQWQFCGEM-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)/C=C/C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C=CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




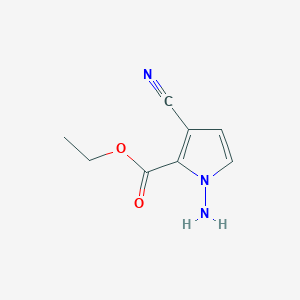
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
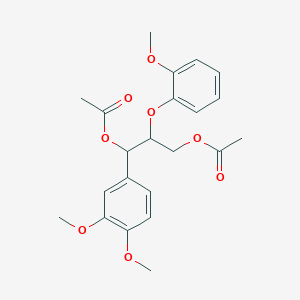

![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)

